molecular formula C11H14F3N3 B1400123 1-(4-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine CAS No. 1513366-79-4

1-(4-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine

Cat. No. B1400123
M. Wt: 245.24 g/mol
InChI Key: BUDYNIJLCFVHFZ-UHFFFAOYSA-N
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Description

“1-(4-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine” is a chemical compound. It’s part of a class of compounds known as trifluoromethylpyridines . These compounds are used in various industries, including agrochemical and pharmaceutical .


Synthesis Analysis

The synthesis of trifluoromethylpyridines involves various methods. One method involves a cyclocondensation starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .


Molecular Structure Analysis

The molecular structure of “1-(4-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine” is characterized by the presence of a trifluoromethyl group and a pyridine moiety . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .

Scientific Research Applications

Efficient PFAS Removal by Amine-Functionalized Sorbents

Amine-containing sorbents have been identified as a promising solution for the removal of Perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The study by Ateia et al. (2019) explores the development and application of amine-functionalized sorbents for PFAS control in municipal water and wastewater treatment. This research highlights the potential of amine-containing sorbents, possibly including compounds like "1-(4-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine," in addressing PFAS contamination through electrostatic and hydrophobic interactions, as well as sorbent morphology considerations (Ateia et al., 2019).

Catalytic Applications in Organic Synthesis

Copper-mediated systems for C-N bond forming reactions, utilizing aromatic, heterocyclic, and aliphatic amines, have been reviewed by Kantam et al. (2013). This review sheds light on the use of various amines, including piperidine derivatives, in recyclable copper catalyst systems for the synthesis of organic compounds. The study emphasizes the importance of such catalysts in enhancing the reactivity and selectivity of C-N coupling reactions, which could include the utilization of specific amines like "1-(4-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine" (Kantam et al., 2013).

Synthesis of N-heterocycles via Sulfinimines

Philip et al. (2020) reviewed the use of tert-butanesulfinamide in the stereoselective synthesis of N-heterocycles, including piperidines, via sulfinimines. This methodology provides access to diverse piperidines and their derivatives, indicating the potential of using compounds like "1-(4-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine" in the synthesis of biologically active and therapeutically relevant N-heterocycles (Philip et al., 2020).

Potential for Novel CNS Acting Drugs

Saganuwan (2017) investigated functional chemical groups that may serve as lead molecules for the synthesis of compounds with Central Nervous System (CNS) activity. The study identifies heterocycles containing nitrogen, such as piperidine, as significant for the development of novel CNS drugs, suggesting that compounds like "1-(4-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine" could be valuable in this research area (Saganuwan, 2017).

Future Directions

Trifluoromethylpyridines, including “1-(4-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine”, have been used in various industries, including agrochemical and pharmaceutical . It’s expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)8-3-4-16-10(6-8)17-5-1-2-9(15)7-17/h3-4,6,9H,1-2,5,7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDYNIJLCFVHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC(=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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